molecular formula C22H17N5O2S B2773273 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE CAS No. 332045-76-8

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2773273
CAS No.: 332045-76-8
M. Wt: 415.47
InChI Key: YEBBMMBCNYSYLV-UHFFFAOYSA-N
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Description

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is an organic compound belonging to the class of phenylpyridines This compound is known for its unique structure, which includes a pyridine ring substituted with amino, cyano, and phenylmethoxy groups, as well as a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors, such as malononitrile and substituted benzaldehydes.

    Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached via an etherification reaction.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as receptors or enzymes. For instance, it acts as a partial agonist at adenosine A2B receptors, modulating the receptor’s activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at adenosine A2B receptors sets it apart from other similar compounds, making it a valuable tool in pharmacological research .

Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c23-10-17-20(18(11-24)22(27-21(17)26)30-13-19(25)28)15-6-8-16(9-7-15)29-12-14-4-2-1-3-5-14/h1-9H,12-13H2,(H2,25,28)(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBMMBCNYSYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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